7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid

Prostaglandin Reference Standards Analytical Chemistry Metabolomics Internal Standards

13,14-Dihydro Prostaglandin F1α (13,14-dihydro PGF1α, CAS 20592-20-5) is a chemically reduced metabolite of Prostaglandin F1α (PGF1α), characterized by saturation of the 13,14 double bond. It belongs to the prostaglandin class of lipid mediators and is supplied as a high-purity (≥99%) crystalline solid primarily for use as an analytical reference standard in mass spectrometry and metabolomics workflows.

Molecular Formula C20H38O5
Molecular Weight 358.5 g/mol
CAS No. 20592-20-5
Cat. No. B159255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
CAS20592-20-5
SynonymsPGFα; 13,14-dihydro PGF1α
Molecular FormulaC20H38O5
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1C(CC(C1CCCCCCC(=O)O)O)O)O
InChIInChI=1S/C20H38O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-19,21-23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,18-,19+/m0/s1
InChIKeyWMHAOJIJVNDMKA-BRIYLRKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,14-Dihydro Prostaglandin F1α (CAS 20592-20-5): Sourcing Guide for the Stable PGF1α Metabolite Reference Standard


13,14-Dihydro Prostaglandin F1α (13,14-dihydro PGF1α, CAS 20592-20-5) is a chemically reduced metabolite of Prostaglandin F1α (PGF1α), characterized by saturation of the 13,14 double bond . It belongs to the prostaglandin class of lipid mediators and is supplied as a high-purity (≥99%) crystalline solid primarily for use as an analytical reference standard in mass spectrometry and metabolomics workflows . Unlike its parent compound PGF1α, 13,14-dihydro PGF1α has no reported intrinsic biological activity at prostaglandin receptors, making it a functionally silent analog suitable for use as a negative control or internal standard where background bioactivity must be avoided .

Why PGF1α, PGF2α, or 13,14-Dihydro PGE1 Cannot Simply Replace 13,14-Dihydro PGF1α in Analytical and Mechanistic Studies


Generic substitution of prostaglandin analogs within the same structural class is unreliable because minor structural modifications profoundly alter both receptor pharmacology and physicochemical properties. PGF1α (CAS 745-62-0) retains FP receptor agonist activity (binding to ovine corpus luteum FP receptor at 8% relative potency vs. PGF2α) and induces respiratory smooth muscle contraction , whereas 13,14-dihydro PGF1α exhibits no reported bioactivity . Conversely, the structurally analogous 13,14-dihydro PGE1 retains biological activity comparable to its parent PGE1, demonstrating that saturation alone does not predict functional neutrality across the prostaglandin series . These divergent structure-activity relationships mean that a researcher cannot interchange PGF1α, PGF2α, or 13,14-dihydro PGE1 for 13,14-dihydro PGF1α without introducing unintended receptor-mediated effects or compromising analytical specificity. The quantitative evidence below details the measurable dimensions where 13,14-dihydro PGF1α differs from its closest comparators.

Head-to-Head Differentiation Data: 13,14-Dihydro PGF1α vs. Closest Analogs (PGF1α, 13,14-Dihydro PGE1)


Chromatographic Purity: 13,14-Dihydro PGF1α (≥99%) vs. PGF1α (≥98%) – Quantified Specification Advantage from Same Vendor

When sourced from the same major vendor (Cayman Chemical), 13,14-dihydro PGF1α is supplied at a minimum purity specification of ≥99%, compared to ≥98% for the parent compound PGF1α . This 1% absolute purity differential, while modest, is meaningful in quantitative mass spectrometry applications where cumulative impurities in internal standards directly propagate into systematic quantification errors. The higher purity specification reduces the impurity correction burden in validated bioanalytical methods.

Prostaglandin Reference Standards Analytical Chemistry Metabolomics Internal Standards

Ethanol Solubility: 13,14-Dihydro PGF1α (75 mg/mL) Outperforms PGF1α (50 mg/mL) for Organic Solvent-Based Stock Solution Preparation

13,14-Dihydro PGF1α exhibits approximately 75 mg/mL solubility in ethanol, compared to approximately 50 mg/mL for PGF1α under equivalent conditions . This 50% relative increase in ethanol solubility facilitates preparation of more concentrated stock solutions, reducing the volume of organic solvent carryover into aqueous biological assay systems. Solubility in DMSO and DMF is comparable (~50 mg/mL) between the two compounds, and aqueous solubility in PBS (pH 7.2) is identical at ~2 mg/mL .

Solubility Optimization Stock Solution Formulation Prostaglandin Handling

Functional Receptor Activity: 13,14-Dihydro PGF1α Is Bioactivity-Silent, Whereas PGF1α Retains FP Receptor Agonism – A Critical Selection Criterion for Negative Controls

PGF1α demonstrably binds to the ovine corpus luteum FP receptor (8% relative potency vs. PGF2α) and induces human respiratory smooth muscle contraction at half the potency of PGF2α in vitro . In marked contrast, 13,14-dihydro PGF1α has no reported biological activity in any receptor or tissue assay system . This functional dichotomy is not predictable from the E1 series, where 13,14-dihydro PGE1 retains biological activity comparable to PGE1 . The absence of bioactivity for 13,14-dihydro PGF1α makes it uniquely suitable as a chemically matched negative control in FP receptor or smooth muscle contraction assays where PGF1α or PGF2α would produce confounding agonist responses.

FP Receptor Prostaglandin Pharmacology Negative Control Selection

Metabolomics Detection Coverage: 13,14-Dihydro PGF1α Is Chromatographically Resolved and Detected Across Multiple Human Biological Matrices, Supporting Its Use as a Validated Reference Standard

In a published untargeted metabolomics study using high-resolution mass spectrometry, 13,14-dihydro PGF1α was detected with a retention time of 6.814 minutes and a mass of 358.2736 Da ([M+H]+) and was present across four biological conditions (smoker, nasal, cold, and healthy) [1]. This chromatographic and mass spectrometric characterization, embedded within a validated metabolomics workflow, establishes the compound's suitability as a retention-time and mass-calibration standard for oxylipin profiling. While many prostaglandin metabolites are commercially available, few have been explicitly validated across multiple human matrices with publicly reported retention times and exact mass measurements suitable for method transfer.

Untargeted Metabolomics Retention Time Indexing Oxylipin Profiling

Long-Term Storage Stability: 13,14-Dihydro PGF1α Matches PGF1α with ≥4 Years Stability Under Recommended Conditions, Eliminating Stability as a Procurement Discriminator

Both 13,14-dihydro PGF1α and PGF1α are specified with a stability of ≥4 years when stored at -20°C as crystalline solids . This parity in long-term storage stability means that procurement choice between the two compounds should be driven by the differential dimensions of purity, solubility, and bioactivity rather than by shelf-life concerns. The saturated 13,14 bond in 13,14-dihydro PGF1α eliminates the potential for oxidative degradation at the C13-C14 double bond that is present in PGF1α, but this theoretical chemical stability advantage has not translated into a longer vendor-specified shelf-life claim.

Chemical Stability Reference Standard Storage Shelf-Life Validation

Optimal Procurement and Use Cases for 13,14-Dihydro Prostaglandin F1α (CAS 20592-20-5) Based on Evidence


Internal Standard for LC-MS/MS Quantification of PGF1α and Related Prostaglandins in Biological Matrices

The ≥99% purity specification and documented chromatographic retention time (RT 6.814 min, [M+H]+ 358.2736 Da) make 13,14-dihydro PGF1α suitable as an internal standard for quantitative LC-MS/MS methods targeting PGF1α and its downstream metabolites in plasma, urine, or tissue homogenates . Its structural similarity to PGF1α ensures near-identical ionization efficiency and extraction recovery, while the absence of a 13,14 double bond provides a +2 Da mass shift that separates the internal standard MRM transition from the analyte channel, preventing cross-talk. The compound's lack of endogenous bioactivity eliminates the risk of autocrine feedback interference when used in cell-based oxylipin release assays.

Chemically Matched Negative Control for FP Prostaglandin Receptor Activation Assays

In any in vitro assay measuring FP receptor activation (e.g., calcium flux, IP3 accumulation, or reporter gene assays), 13,14-dihydro PGF1α serves as a structurally matched, bioactivity-silent negative control . Unlike vehicle-only controls, it accounts for any non-specific effects of the prostaglandin scaffold on membrane fluidity or lipid-protein interactions without triggering receptor-mediated signaling. This application is uniquely enabled by the compound's documented absence of FP receptor activity, which contrasts with the measurable agonist activity of PGF1α (8% relative potency vs. PGF2α at ovine FP receptor) .

Metabolic Pathway Studies Differentiating 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) vs. 13,14-Reductase Activity

Researchers studying the sequential metabolism of prostaglandins can use 13,14-dihydro PGF1α as a defined intermediate to distinguish the contributions of 15-PGDH (which oxidizes the 15-hydroxyl group) from 13,14-reductase (which saturates the double bond) in cell-free or cell-based enzyme assays . By starting with 13,14-dihydro PGF1α as substrate, the assay isolates 15-PGDH activity without confounding 13,14-reduction, enabling cleaner enzyme kinetic measurements. This application leverages the compound's position as the product of the 13,14-reductase step, as established in the prostaglandin metabolic pathway literature .

High-Concentration Stock Solution Preparation for In Vivo Formulation Screening

The 75 mg/mL ethanol solubility of 13,14-dihydro PGF1α provides a 50% higher stock concentration ceiling compared to PGF1α (50 mg/mL), enabling formulation scientists to prepare more concentrated dosing solutions for preclinical pharmacokinetic or toxicology studies where minimizing injection volume is critical . This solubility advantage is particularly relevant for intravenous or subcutaneous administration routes in rodent models, where volume constraints are stringent (typically ≤10 mL/kg). The higher concentration capacity also reduces the number of formulation iterations required to achieve target dose levels in solubility-limited vehicles .

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